molecular formula C10H8F2N2 B1445421 cis-3-Fluoro-1-(3-fluoropyridin-2-yl)cyclobutane-1-carbonitrile CAS No. 1344145-38-5

cis-3-Fluoro-1-(3-fluoropyridin-2-yl)cyclobutane-1-carbonitrile

Cat. No.: B1445421
CAS No.: 1344145-38-5
M. Wt: 194.18 g/mol
InChI Key: PYQZBJMJOBGAKX-UHFFFAOYSA-N
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Description

cis-3-Fluoro-1-(3-fluoropyridin-2-yl)cyclobutane-1-carbonitrile is a chemical compound with the molecular formula C10H8F2N2 It is a fluorinated cyclobutane derivative that contains a pyridine ring

Preparation Methods

The synthesis of cis-3-Fluoro-1-(3-fluoropyridin-2-yl)cyclobutane-1-carbonitrile typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclobutane ring: This can be achieved through a involving a suitable diene and dienophile.

    Introduction of the fluorine atoms: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the pyridine ring: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine ring to the cyclobutane core.

    Formation of the carbonitrile group: This can be achieved through a nucleophilic substitution reaction using a suitable cyanide source.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

cis-3-Fluoro-1-(3-fluoropyridin-2-yl)cyclobutane-1-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the carbonitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the carbonitrile group, leading to the formation of various substituted derivatives.

    Coupling reactions: The pyridine ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Scientific Research Applications

cis-3-Fluoro-1-(3-fluoropyridin-2-yl)cyclobutane-1-carbonitrile has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound can be used in studies to understand the effects of fluorinated compounds on biological systems, including their interactions with proteins and enzymes.

    Industry: It can be used in the development of new materials with unique properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of cis-3-Fluoro-1-(3-fluoropyridin-2-yl)cyclobutane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, potentially leading to more potent and selective effects.

Comparison with Similar Compounds

cis-3-Fluoro-1-(3-fluoropyridin-2-yl)cyclobutane-1-carbonitrile can be compared with other fluorinated cyclobutane derivatives and pyridine-containing compounds. Similar compounds include:

    cis-3-Fluoro-1-(2-fluoropyridin-3-yl)cyclobutane-1-carbonitrile: A similar compound with a different fluorine substitution pattern on the pyridine ring.

    cis-3-Fluoro-1-(4-fluoropyridin-2-yl)cyclobutane-1-carbonitrile: Another derivative with a different fluorine substitution pattern.

    cis-3-Fluoro-1-(3-chloropyridin-2-yl)cyclobutane-1-carbonitrile: A compound with a chlorine atom instead of a fluorine atom on the pyridine ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2/c11-7-4-10(5-7,6-13)9-8(12)2-1-3-14-9/h1-3,7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQZBJMJOBGAKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C#N)C2=C(C=CC=N2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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